![molecular formula C19H21Cl2N3O2 B12374439 BChE-IN-26](/img/structure/B12374439.png)
BChE-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-26 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase plays a critical role in maintaining normal cholinergic function by hydrolyzing acetylcholine. Inhibition of butyrylcholinesterase has been regarded as a viable therapeutic approach in treating neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
The preparation of butyrylcholinesterase inhibitors like BChE-IN-26 involves synthetic routes that include the use of various reagents and catalysts. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel, which retains enzyme activity for at least 300 days . Another method involves the use of cuprous oxide nanoparticles to modulate the photothermal effect, which can catalyze the decomposition of butyrylcholine .
Analyse Des Réactions Chimiques
BChE-IN-26 undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include dibucaine and fluoride, which are used in butyrylcholinesterase phenotyping . The major products formed from these reactions are typically the hydrolyzed esters of choline .
Applications De Recherche Scientifique
Key Mechanisms:
- Inhibition of Acetylcholine Hydrolysis : BChE-IN-26 reduces the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
- Modulation of Amyloid Pathology : Studies indicate that selective BChE inhibition can reduce β-amyloid peptide levels, contributing to the mitigation of amyloid plaque formation associated with Alzheimer's disease .
Alzheimer's Disease Treatment
This compound has been studied for its potential role in treating Alzheimer's disease due to its ability to inhibit butyrylcholinesterase selectively. Research indicates that elevated levels of BChE are associated with neurodegenerative processes in Alzheimer's patients. By inhibiting this enzyme, this compound may help restore cholinergic function and improve cognitive performance.
Case Study: Cognitive Improvement
A study involving aged rats demonstrated that selective inhibition of BChE improved maze performance and facilitated long-term potentiation in the brain, suggesting enhanced cognitive function due to increased acetylcholine levels .
Biomarker for Surgical Risks
Research has also explored the utility of BChE levels as biomarkers for predicting surgical site infection risks. Elevated plasma BChE activity has been correlated with an increased risk of developing complications post-surgery, indicating that compounds like this compound could be significant in preoperative assessments .
Metabolic Disorders
BChE has been implicated in lipid metabolism regulation and chronic low-grade inflammation. Variants of BChE may provide insights into metabolic syndrome protection mechanisms. The application of this compound in studying these variants could lead to novel therapeutic strategies for managing metabolic disorders .
Table 1: Summary of Inhibition Potency (IC50 Values)
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | <10 | >30 |
Rivastigmine | 0.01 | N/A |
Pancuronium | 0.22 | N/A |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Table 2: Applications and Outcomes
Mécanisme D'action
The mechanism of action of BChE-IN-26 involves the inhibition of butyrylcholinesterase, a serine hydrolase that catalyzes the hydrolysis of esters of choline . By inhibiting butyrylcholinesterase, this compound helps maintain normal cholinergic function and prevents the breakdown of acetylcholine, which is crucial in the treatment of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
BChE-IN-26 is unique in its ability to selectively inhibit butyrylcholinesterase without affecting acetylcholinesterase . Similar compounds include bambuterol, rivastigmine, and pancuronium bromide, which also inhibit butyrylcholinesterase but may have different selectivity and potency . This compound stands out due to its high selectivity and potential therapeutic applications in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C19H21Cl2N3O2 |
---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
1,4-bis[(2-chlorophenyl)methyl]-N-hydroxypiperazine-2-carboxamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-16-7-3-1-5-14(16)11-23-9-10-24(18(13-23)19(25)22-26)12-15-6-2-4-8-17(15)21/h1-8,18,26H,9-13H2,(H,22,25) |
Clé InChI |
WAWGIXDCGZHQLF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1CC2=CC=CC=C2Cl)C(=O)NO)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.